![molecular formula C6H9I B092552 1-Iodocyclohexene CAS No. 17497-53-9](/img/structure/B92552.png)
1-Iodocyclohexene
Overview
Description
1-Iodocyclohexene is a compound with the molecular formula C6H9I . It is also known by other names such as 1-Iodocyclohex-1-ene and Cyclohexene, 1-iodo- . The molecular weight of 1-Iodocyclohexene is 208.04 g/mol .
Synthesis Analysis
1-Iodocyclohexene can be prepared from the reaction of iodine with hydrazone 1, obtained from cyclohexanone . Another method involves the simultaneous application of UV light and ultrasonic irradiation to a reaction mixture containing 1-iodocyclohexene . The irradiation of 1-iodocyclohexene in methanol was carried out with or without the addition of zinc .Molecular Structure Analysis
The molecular structure of 1-Iodocyclohexene includes seven heavy atoms . The InChI representation of the molecule isInChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
. The Canonical SMILES representation is C1CCC(=CC1)I
. Chemical Reactions Analysis
1-Iodocyclohexene exhibits high reactivity with metals, enabling powerful transformations . It can undergo C-C, C-N, and C-O bond-forming reactions via Pd- or Cu- catalyzed cross-coupling reactions . The irradiation process involves the initial homolytic cleavage of the carbon-halogen bond, followed by electron transfer within a radical pair to generate an ion pair .Physical And Chemical Properties Analysis
1-Iodocyclohexene is a colorless to pale pink oil . It has a boiling point of 48°C/5 mmHg . The compound is soluble in most organic solvents . Its exact mass and monoisotopic mass are 207.97490 g/mol . The topological polar surface area of 1-Iodocyclohexene is 0 Ų .Scientific Research Applications
Photochemistry and Ultrasound Influence : Blaškovicová, Gáplovský, and Blaško (2007) reported on the synthesis and photochemistry of 1-iodocyclohexene, particularly the influence of ultrasound and UV light. The study highlighted how ultrasound significantly affects the photobehavior of this reaction, especially its radical route. Ultrasound, combined with zinc, positively contributed to the production of radical and ionic products, suggesting potential applications in photochemical syntheses (Blaškovicová, Gáplovský, & Blaško, 2007).
Weinreb Amides Synthesis : Takács, Petz, and Kollár (2010) utilized 1-iodocyclohexene in the palladium-catalyzed aminocarbonylation to synthesize Weinreb amides. These compounds were prepared with high yields under certain conditions, highlighting the utility of 1-iodocyclohexene in organic synthesis, particularly in the formation of amides (Takács, Petz, & Kollár, 2010).
Hydrazinocarbonylation of Iodoalkenes : Gergely and Kollár (2017) explored the aminocarbonylation (hydrazinocarbonylation) of iodoalkenes like 1-iodocyclohexene using palladium catalysis. The study indicated the formation of hydrazides in moderate to high yields, demonstrating the applicability of 1-iodocyclohexene in synthesizing nitrogen-containing organic compounds (Gergely & Kollár, 2017).
Double Carbonylation in Synthesis : Carrilho, Pereira, Takács, and Kollár (2012) conducted a systematic study on the catalytic synthesis of unsaturated 2-ketocarboxamides using 1-iodocyclohexene. The study emphasized the influence of various factors like temperature and carbon monoxide pressure on the yields, underscoring the role of 1-iodocyclohexene in complex organic synthesis (Carrilho, Pereira, Takács, & Kollár, 2012).
Synthesis in Asymmetric Preparation : Endoma-Arias and Hudlický (2011) used 1-iodocyclohexene carboxylate in the asymmetric preparation of kibdelone C and its congeners. This application demonstrates its utility in the synthesis of complex organic molecules, particularly in asymmetric synthesis (Endoma-Arias & Hudlický, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-iodocyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROGICRCNKEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334017 | |
Record name | 1-Iodocyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodocyclohexene | |
CAS RN |
17497-53-9 | |
Record name | 1-Iodocyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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